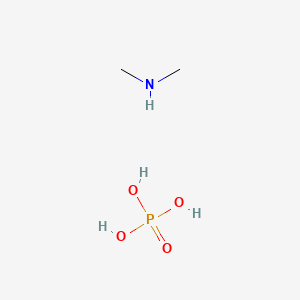

Dimethylamine phosphate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a branch of chemistry focused on the properties and synthesis of organic compounds containing phosphorus. wikipedia.org This field is diverse, encompassing compounds with various phosphorus oxidation states, though phosphorus(V) and phosphorus(III) derivatives are the most common. wikipedia.org While many organophosphorus compounds feature a direct phosphorus-carbon (P-C) bond, the definition in industrial and environmental contexts is broader, including compounds with an organic substituent but not necessarily a P-C bond. wikipedia.org

Significance in Contemporary Chemical Sciences

The significance of dimethylamine (B145610) phosphate (B84403) in modern chemical science lies primarily in its role as a component in the development of functional materials. While research on the specific salt "dimethylamine phosphate" is focused, it is part of a larger family of amine phosphate crystals that are being investigated for advanced applications. acs.orgchemicalbook.com For instance, related compounds are explored for their potential use in ferroelectric and piezoelectric materials. chemicalbook.com Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them valuable for data storage, sensors, and other electronic devices. researchgate.net

Furthermore, the incorporation of organic molecules like dimethylamine into phosphate-based structures is a key strategy in crystal engineering. Dimethylamine, or its derivatives, can act as a "structure-directing agent" or template, influencing the assembly of inorganic building blocks into complex, often layered, architectures. rsc.orgrsc.org An example is the synthesis of new fluorinated gallium phosphates, where protonated dimethylamine molecules are found within the layers of the crystal structure. rsc.orgresearchgate.netrsc.org Additionally, related semi-organic compounds, such as 4-dimethylamino pyridinium (B92312) dihydrogen phosphate (DMAPDP), have demonstrated significant non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for applications in laser technology, optical communications, and data processing. mdpi.commdpi.com The study of this compound and its analogues contributes to the fundamental understanding required to design and synthesize new materials with desirable electronic and optical characteristics.

Scope and Research Objectives for the Compound

Current research on this compound and related amine phosphate compounds is centered on the synthesis, structural characterization, and evaluation of their physical properties for potential technological applications. The primary objectives of this research include:

Synthesis and Crystal Growth: A major focus is on developing methods, such as slow evaporation or hydrothermal synthesis, to grow large, high-quality single crystals of these materials. rsc.orgacs.org The ability to produce large, defect-free crystals is essential for accurately measuring their intrinsic physical properties and for potential device fabrication. acs.org

Investigation of Functional Properties: A key goal is to investigate the functional properties of these materials, particularly their ferroelectric and non-linear optical (NLO) behaviors. researchgate.netmdpi.com Research on analogous compounds like 4-dimethylamino pyridinium dihydrogen phosphate involves using techniques such as Z-scan to measure NLO coefficients and explore applications like optical limiting. researchgate.net Similarly, studies on related systems aim to understand and enhance spin-electric coupling in ferroelectric materials for next-generation memory and spintronic devices. acs.org The ultimate aim is to establish a clear relationship between the chemical composition, crystal structure, and the resulting physical properties to guide the design of new, high-performance materials.

Research Data Tables

To provide a clearer understanding of the compound and the type of data generated in this research area, the following tables summarize key information.

Table 1: Physical and Chemical Properties of this compound

This table presents the basic identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | N-methylmethanamine;phosphoric acid | nih.gov |

| Molecular Formula | C₂H₁₀NO₄P | nih.gov |

| Molar Mass | 143.08 g/mol | nih.gov |

| CAS Number | 41035-89-6 | nih.gov |

| Component Compounds | Dimethylamine (CID 674), Phosphoric Acid (CID 1004) | nih.gov |

Table 2: Nonlinear Optical (NLO) Properties of a Related Compound: 4-Dimethylamino Pyridinium Dihydrogen Phosphate (DMAPDP)

This table showcases typical research findings for a closely related organophosphate material, highlighting the focus on NLO properties in this class of compounds.

| Property | Value | Wavelength | Source |

| Nonlinear Refractive Index (n₂) | ~10⁻⁸ cm²/W | 532 nm | researchgate.net |

| Nonlinear Absorption Coefficient (β) | ~10⁻³ cm/W | 532 nm | researchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) | ~10⁻⁶ esu | 532 nm | researchgate.net |

| Crystal System | Triclinic | N/A | researchgate.net |

| Space Group | P1 | N/A | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

41035-89-6 |

|---|---|

Molecular Formula |

C2H10NO4P |

Molecular Weight |

143.08 g/mol |

IUPAC Name |

N-methylmethanamine;phosphoric acid |

InChI |

InChI=1S/C2H7N.H3O4P/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H3,1,2,3,4) |

InChI Key |

XGTXYBOCSYLHCD-UHFFFAOYSA-N |

Canonical SMILES |

CNC.OP(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Routes and Optimization Strategies

The formation of a phosphorus-nitrogen (P-N) bond is central to the synthesis of dimethylamine (B145610) phosphate (B84403) and its derivatives. A primary method for achieving this is through the condensation reaction between an amine and a phosphoric acid derivative. A notable example is the reaction of dimethylamine with phosphorus oxychloride (POCl₃). In this process, the highly reactive P-Cl bonds are successively replaced by dimethylamino groups. The reaction is typically carried out in the presence of a diluent to moderate the often vigorous reaction. The stoichiometry of the reactants is crucial; for instance, reacting dimethylamine with phosphorus oxychloride can yield N-dimethyl phosphoric acid amide and dimethylamine hydrochloride. google.com

A general and widely utilized method for creating α-aminophosphonates is the Kabachnik–Fields reaction. This is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). core.ac.uknih.gov While this produces a broader class of compounds, the underlying principle involves the condensation of an amine with a phosphorus-containing species. The mechanism can proceed through two main pathways: either the amine and carbonyl compound first form an imine, which then reacts with the phosphite, or the phosphite adds to the carbonyl group first, followed by substitution by the amine. core.ac.uk

The Atherton–Todd reaction is another relevant synthetic strategy. In its classic form, it involves the reaction of a dialkyl phosphite with an amine in the presence of a halogen source like carbon tetrachloride. nih.gov This method generates a phosphoryl chloride species in situ, which is then attacked by the amine. nih.gov Modifications to this reaction aim to replace hazardous halogenated solvents. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| Dimethylamine | Phosphorus Oxychloride | Molar ratio control, presence of a diluent google.com | N-dimethyl phosphoric acid amide google.com |

| Amine | Carbonyl Compound & Dialkyl Phosphite | Catalyst (acid or base) may be used frontiersin.org | α-Aminophosphonate core.ac.uknih.gov |

| Amine | Dialkyl Phosphite | Carbon tetrachloride (classic), other activators | Phosphoramidate nih.gov |

Dimethylamine can be generated in situ from more common laboratory solvents like N,N-dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net Under certain conditions, particularly with base catalysis, DMF can decompose to furnish dimethylamine. nih.govresearchgate.net This in situ-generated dimethylamine can then participate in subsequent reactions. For example, in the presence of elemental sulfur and an aldehyde or ketone, it can lead to the formation of thioamides. nih.govresearchgate.net If a suitable phosphorus source were present in such a system, the in situ-generated dimethylamine could theoretically react to form dimethylamine phosphate or related phosphoramidates. This highlights a potential pathway where this compound could be formed as a component within a complex reaction mixture without the direct addition of dimethylamine as a starting material.

Exploration of Reaction Mechanisms

The formation of the P-N bond in this compound is fundamentally a nucleophilic substitution or addition-elimination reaction. Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org Dimethylamine, as a secondary amine, acts as a potent nucleophile, with the methyl groups providing some electron-donating inductive effect, making the lone pair more available for attack compared to ammonia. reddit.comyoutube.com

The mechanism involves the nucleophilic attack of the dimethylamine's nitrogen lone pair on the electrophilic phosphorus atom of a phosphoric acid derivative. chemguide.co.ukyoutube.com In a reactant like phosphorus oxychloride, the phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the attached oxygen and chlorine atoms. The reaction proceeds via a nucleophilic addition-elimination pathway, where the amine adds to the phosphorus center, forming a pentacoordinate intermediate, which then eliminates a leaving group (such as a chloride ion) to form the stable P-N bond. youtube.com

Modern synthetic chemistry offers advanced methods for P-N bond formation through oxidative cross-coupling. These reactions avoid the need for pre-functionalized starting materials like phosphoryl chlorides. One approach involves the direct coupling of P(O)-H compounds (such as dialkyl phosphites) with amines using a catalyst and an oxidant. nih.gov For instance, a highly efficient method utilizes a ZnI₂ trigger for the oxidative cross-coupling of P(O)-H compounds and amines, providing access to phosphoramidates under mild conditions. nih.gov

Metal-free approaches have also been developed. A notable example is the use of molecular iodine as a catalyst with an oxidant like hydrogen peroxide (H₂O₂) to achieve the phosphorylation of amines. acs.org The amine's nucleophilicity is a key factor in these reactions; more nucleophilic amines, like dimethylamine, are readily susceptible to phosphorylation. acs.org These methods represent a more atom-economical and often milder alternative to traditional condensation reactions.

| Method | Catalyst/Reagent | Oxidant | Key Feature |

| Catalytic Oxidative Coupling | ZnI₂ nih.gov | Not specified (likely adventitious) | Mild conditions, avoids hazardous reagents nih.gov |

| Metal-Free Phosphorylation | Molecular Iodine (I₂) acs.org | H₂O₂ acs.org | Accomplished under mild, metal-free conditions acs.org |

| Aerobic Oxidative Coupling | Copper/Nitroxyl nih.gov | Air/Oxygen | Effective for coupling complex alcohols and amines nih.gov |

In solution, the interaction between dimethylamine and phosphoric acid is governed by acid-base chemistry. Phosphoric acid is a Brønsted acid capable of donating protons, while dimethylamine is a Brønsted base that can accept a proton. This leads to a proton transfer equilibrium. mpg.de

H₃PO₄ + (CH₃)₂NH ⇌ H₂PO₄⁻ + (CH₃)₂NH₂⁺

The position of this equilibrium is highly dependent on the solvent. In aprotic solvents, the formation of hydrogen-bonded aggregates, ion pairs, and even larger clusters (multimers) consisting of one base and multiple acid molecules can occur. mpg.de The transfer of the proton from the acid to the amine results in the formation of a dimethylammonium cation and a dihydrogen phosphate anion, which exist as an ion pair. Quantum-chemical studies on the similar phosphoric acid-dimethylformamide system confirm the formation of stable hydrogen-bonded complexes and have explored the energy barriers associated with the proton transfer process. researchgate.net The intrinsic proton conductivity of phosphoric acid itself arises from a structural diffusion mechanism involving the rearrangement of the hydrogen bond network, underscoring its dynamic proton-donating capability. nih.gov

Preparation of Derivative Compounds

Derivative compounds of this compound can be prepared through various synthetic methodologies, focusing on the formation of phosphoramidates and the preparation of different ionic forms and salts. These methods are crucial for developing new compounds with specific chemical properties and potential applications.

Phosphoramidate Formation and Related Chemistry

Phosphoramidates are a class of organophosphorus compounds where one of the hydroxyl groups of phosphoric acid is replaced by an amino group. The synthesis of N,N-dimethylphosphoramidates typically involves the reaction of dimethylamine or its derivatives with a suitable phosphorylating agent.

A primary method for synthesizing N,N-dimethylphosphoramidates is through the use of N,N-dimethylphosphoramidic dichloride ((CH₃)₂NP(O)Cl₂). This key intermediate is prepared by reacting phosphorus oxychloride (POCl₃) with dimethylamine. prepchem.comasianpubs.org The reaction is generally carried out by adding dimethylamine to phosphorus oxychloride at a controlled temperature, followed by heating the mixture. prepchem.com

Once N,N-dimethylphosphoramidic dichloride is synthesized, it can be used to prepare a variety of phosphoramidates by reacting it with different nucleophiles, such as primary or secondary amines. asianpubs.orgresearchgate.net This reaction involves the nucleophilic substitution of one or both of the chlorine atoms. asianpubs.org For instance, reacting N,N-dimethylphosphoramidic dichloride with aromatic amines can yield N,N-dimethyl-N',N''-diaryl-phosphoramides. asianpubs.orgresearchgate.net

The reactivity of the chlorine atoms in N,N-dimethylphosphoramidic dichloride is influenced by the electronic effects of the dimethylamino group. asianpubs.org This intermediate is a versatile reagent for the synthesis of various phosphoramidic esters and functionalized β-lactams. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Phosphorus Oxychloride | Dimethylamine | N,N-Dimethylphosphoramidic dichloride | Phosphorylation |

| N,N-Dimethylphosphoramidic dichloride | Aromatic Amine | N,N-Dimethyl-N',N''-diaryl-phosphoramide | Nucleophilic Substitution |

| N,N-Dimethylphosphoramidic dichloride | Alcohol | Phosphoramidic ester | Esterification |

Ionic Forms and Salt Preparations

Dimethylamine is a weak base and readily reacts with acids to form salts. chemicalbook.com When dimethylamine reacts with phosphoric acid, it forms dimethylammonium phosphate. In aqueous solutions, the ionic species present will depend on the pH of the solution. The dimethylammonium cation, [(CH₃)₂NH₂]⁺, will be present, along with the various deprotonated forms of phosphoric acid: dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻). wikipedia.orgbartleby.comchegg.com The predominant phosphate ion is dictated by the solution's pH in relation to the pKa values of phosphoric acid. chegg.comquora.com

The preparation of salts of phosphoramidates derived from dimethylamine has also been described. For example, the sodium salts of N,N-dimethylamidophosphoric acids can be synthesized. bibliotekanauki.pl One method involves the basic hydrolysis of N,N-dimethylamidophosphoric dichloride or ethyl N,N-dimethylamido-chlorophosphate with a sodium hydroxide (B78521) solution. bibliotekanauki.pl The resulting sodium salt can then be isolated. For example, the disodium (B8443419) salt of N,N-(dimethyl)amidophosphoric acid is prepared by adding the dichloride to a solution of sodium hydroxide in a water-acetone mixture. bibliotekanauki.pl Similarly, the sodium salt of ethyl N,N-(dimethyl)amidophosphate can be obtained from the corresponding chlorophosphate. bibliotekanauki.pl

These salts are often more stable than the corresponding free acids, which can be unstable and prone to degradation. bibliotekanauki.pl The conversion to their salts facilitates handling and purification.

| Starting Material | Reagent | Product Salt |

| Dimethylamine | Phosphoric Acid | Dimethylammonium Phosphate |

| N,N-(dimethyl)amidophosphoric dichloride | Sodium Hydroxide | Disodium N,N-(dimethyl)amidophosphate |

| Ethyl N,N-(dimethyl)amidochlorophosphate | Sodium Hydroxide | Sodium ethyl N,N-(dimethyl)amidophosphate |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the non-covalent interactions within dimethylamine (B145610) phosphate (B84403). The spectra are characterized by the distinct vibrational modes of the dimethylammonium cation, [(CH3)2NH2]+, and the dihydrogen phosphate anion, [H2PO4]-.

The vibrational spectrum of dimethylamine phosphate is a composite of the modes from its constituent ions. The key vibrations are associated with the N-H, C-H, C-N, P=O, and P-OH groups, with their frequencies being sensitive to the strong hydrogen bonding between the cation and anion.

For the dimethylammonium cation , characteristic bands include the N-H stretching vibrations, which are typically broad and appear at lower frequencies compared to non-hydrogen-bonded amines, due to the strong N-H+···O-P hydrogen bonds. As observed in similar dimethylammonium salts, C-N stretching vibrations also provide a clear signature. researchgate.net

For the dihydrogen phosphate anion , the vibrations are dominated by the PO4 tetrahedron. The symmetry of the [H2PO4]− ion is C2v, which makes several modes active in both IR and Raman spectroscopy. Key vibrational modes include the symmetric and antisymmetric stretching of the PO2 group and the P(OH)2 group. Studies on various dihydrogen phosphate compounds provide a basis for these assignments. researchgate.netufop.brbiointerfaceresearch.com The P-O stretching vibrations are particularly informative, with distinct frequencies for the P=O and P-OH bonds.

A summary of typical vibrational frequencies for the functional groups in this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| N-H⁺ (Cation) | Stretching | ~3200 - 2800 (broad) | IR, Raman | researchgate.net |

| N-H⁺ (Cation) | Bending | ~1620 | IR | researchgate.net |

| C-H (Cation) | Stretching | ~3000 - 2850 | IR, Raman | researchgate.net |

| C-N (Cation) | Stretching | ~1050 - 1000 | IR, Raman | researchgate.net |

| O-H (Anion) | Stretching | ~2800 - 2400 (broad) | IR | researchgate.netufop.br |

| P=O (Anion) | Antisymmetric Stretch (νas) | ~1150 - 1080 | IR, Raman | ufop.brbiointerfaceresearch.com |

| P=O (Anion) | Symmetric Stretch (νs) | ~1080 - 1000 | IR, Raman | ufop.brbiointerfaceresearch.com |

| P-OH (Anion) | Stretching | ~950 - 850 | IR, Raman | researchgate.netbiointerfaceresearch.com |

| PO₄ (Anion) | Bending Modes (δ, ρ) | ~600 - 400 | IR, Raman | ufop.br |

Note: The exact frequencies can vary depending on the crystalline state and the extent of hydrogen bonding.

While the dimethylammonium cation has limited conformational flexibility, the phosphate group's geometry is sensitive to its environment. For organophosphates like dimethyl phosphate, the conformation is often described by the dihedral angles along the C-O-P-O-C backbone. scfbio-iitd.res.in The common conformers are designated as gauche-gauche (gg), gauche-trans (gt), and trans-trans (tt). scfbio-iitd.res.incolab.ws

These conformational states have distinct spectroscopic signatures. Theoretical and experimental studies on dimethyl phosphate have shown that the vibrational frequencies of the asymmetric and symmetric >PO2 stretching modes are fingerprints for identifying the conformation. scfbio-iitd.res.in For instance, in the gauche-gauche conformation, the asymmetric stretch typically appears at a higher frequency than the symmetric stretch. scfbio-iitd.res.in

In the solid state, the crystal packing forces in this compound will lock the ions into a specific, low-energy conformation. This fixed arrangement can lead to a reduction in symmetry and the splitting of vibrational bands, particularly those of the phosphate anion. By analyzing the splitting patterns and frequency shifts in the P-O stretching region of the IR and Raman spectra, it is possible to deduce the conformational state of the phosphate group within the crystal lattice. The strong, directional hydrogen bonds between the dimethylammonium N-H+ groups and the phosphate oxygen atoms are the primary determinants of this preferred conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing information on the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

Solid-state NMR (ssNMR) is particularly useful for characterizing the structure of this compound in its crystalline form. The ³¹P nucleus is a sensitive probe of the local environment of the phosphate group. oxinst.com Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and produce sharper spectral lines. nih.govdtic.mil Cross-Polarization (CP/MAS) can be used to enhance the signal of the ³¹P nucleus by transferring magnetization from the more abundant protons. researchgate.net

The ³¹P isotropic chemical shift is highly sensitive to factors such as protonation state, the nature of the counter-ion, and the geometry of hydrogen bonds. researchgate.netresearchgate.net In studies of various phosphate salts, crystallographically distinct phosphorus atoms give rise to separate resonances in the ³¹P MAS NMR spectrum. dtic.mil For this compound, a single sharp resonance would be expected if all phosphorus atoms are crystallographically equivalent. The chemical shift for a dihydrogen phosphate group in a solid-state environment is typically found in the range of 0 to +10 ppm relative to 85% H₃PO₄. nih.gov For example, the ³¹P MAS NMR spectrum of methylammonium polyphosphate shows two distinct signals, indicating two different crystallographic environments for the phosphorus atoms in the phosphate chain. scispace.com

In a suitable solvent (e.g., D₂O), high-resolution solution NMR can confirm the identity of the ions and study their dynamics.

³¹P NMR: The spectrum would consist of a single resonance corresponding to the [H₂PO₄]⁻ anion. The chemical shift is dependent on pH and concentration but is typically observed near +1 to +3 ppm. nih.gov

¹H NMR: The spectrum would show two main signals corresponding to the dimethylammonium cation: a signal for the six equivalent methyl protons (H₃C-N) and a signal for the two equivalent amine protons (N-H⁺). The methyl proton signal would appear as a sharp singlet, while the N-H⁺ signal might be broader due to chemical exchange with the solvent. Based on analogous methylammonium salts, the methyl signal is expected around 2.2-2.7 ppm, and the N-H⁺ signal would be further downfield. scispace.com

¹³C NMR: A single resonance would be observed for the two equivalent methyl carbons of the dimethylammonium cation. In analogous compounds like dimethyl methylphosphonate, these carbons can show coupling to the phosphorus atom (²JPC). blogspot.com For the dimethylammonium cation, this signal is expected in the range of 25-40 ppm. scispace.com

The following table summarizes the expected NMR chemical shifts for this compound in an aqueous solution.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| ³¹P | [H₂PO₄]⁻ | +1 to +3 | Singlet | Referenced to 85% H₃PO₄. Shift is pH-dependent. | nih.gov |

| ¹H | -CH₃ | ~2.2 - 2.7 | Singlet | Referenced to TMS. | scispace.com |

| ¹H | -NH₂⁺- | Downfield | Singlet (broad) | Position and width are dependent on solvent and exchange rate. | scispace.com |

| ¹³C | -CH₃ | ~25 - 40 | Singlet | Referenced to TMS. | scispace.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is highly effective for analyzing ionic compounds such as this compound. ESI-MS allows for the direct observation of ions from a solution, making it ideal for confirming the mass of both the cationic and anionic components of the salt. colby.educolby.edu

When analyzed by ESI-MS, this compound would produce distinct signals in both positive and negative ion modes.

Positive Ion Mode: The spectrum would be dominated by the dimethylammonium cation, [(CH₃)₂NH₂]⁺, which would be detected at a mass-to-charge ratio (m/z) of 46.065. This ion is stable and not expected to undergo significant fragmentation under typical ESI conditions.

Negative Ion Mode: The primary ion observed would be the dihydrogen phosphate anion, [H₂PO₄]⁻, at an m/z of 96.969. This ion is readily formed and detected. colby.eduthermofisher.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the ions. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

MS/MS of [H₂PO₄]⁻ (m/z 97): The fragmentation of the dihydrogen phosphate ion is well-characterized. It readily loses a water molecule (18 Da) upon activation, but the most characteristic and stable fragment results from the loss of H₂O and O, or more simply H₂O₂, leading to the formation of the metaphosphate anion [PO₃]⁻ at m/z 78.959. nih.gov This specific fragmentation pathway is a definitive signature for a phosphate group.

The table below details the expected mass spectrometry data for this compound.

| Ionization Mode | Parent Ion | Formula | Calculated m/z | Key Fragment Ion (MS/MS) | Fragment m/z | Reference |

| ESI (+) | Dimethylammonium | [C₂H₈N]⁺ | 46.065 | N/A (Stable) | - | - |

| ESI (-) | Dihydrogen Phosphate | [H₂PO₄]⁻ | 96.969 | Metaphosphate [PO₃]⁻ | 78.959 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical tool for the characterization of inorganic polyphosphates and other organophosphorus compounds. colby.edu This technique is capable of distinguishing between different polyphosphate oligomers without the need for prior separation steps required by other methods like ion chromatography. colby.edu ESI-MS avoids the necessity of incorporating UV-absorbing chromophores, which is a requirement for conventional UV-chromatographic methods. colby.edu

The process involves generating ions from a solution and analyzing them in the mass spectrometer. For phosphate-containing compounds, ESI is often operated in negative-ion mode, though positive ESI is also feasible for some. colby.edumdpi.com The high selectivity of ESI-MS facilitates the detection of various polyphosphate species. colby.edu In tandem mass spectrometry (MS/MS) experiments, a precursor ion is selected and fragmented through collision-induced dissociation (CID) to gain deeper structural insights. nih.gov This fragmentation behavior is crucial for identifying characteristic product ions and understanding the compound's structure. nih.gov

| Parameter | Typical Value/Setting | Source |

| Ionization Mode | Negative or Positive Ion Mode | colby.edumdpi.com |

| Source Temperature | ~140-200 °C | colby.edunih.gov |

| Capillary Voltage | ~0.6 kV (Positive Mode) | mdpi.com |

| Spray Needle Potential | ~ -2600 V (Negative Mode) | colby.edu |

| Nozzle Potential | ~ -30 V (Negative Mode) | colby.edu |

| Collision Energy (for MS/MS) | 20–40 eV | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography (LC) with the analytical power of mass spectrometry, making it a highly specific and sensitive technique for analyzing complex mixtures. researchgate.net This method is particularly advantageous for polar compounds like organophosphate degradation products, which can be readily resolved and isolated from intricate matrices for unequivocal identification and quantification. researchgate.netnih.gov

In a typical LC-MS/MS setup, the sample is first injected into the LC system, where individual components are separated. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an ESI source. researchgate.net The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances sensitivity and selectivity. mdpi.com The development of a robust LC-MS/MS method involves optimizing numerous variables related to chromatography, volatilization, and ionization of the target analytes. researchgate.netntnu.no While this complexity can make establishing standardized spectral libraries challenging, it provides unparalleled performance for targeted analysis in diverse samples. researchgate.net

Research has shown that chemical derivatization can significantly enhance the signal intensity of organophosphorus acids in LC-ESI-MS/MS, lowering the limits of identification by one to over two orders of magnitude. mdpi.com The interpretation of the resulting ESI-MS/MS spectra reveals characteristic neutral losses and specific ions corresponding to the organophosphorus core, which is invaluable for screening and identifying both target and "unknown" related compounds. mdpi.com

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. The technique involves mounting a suitable single crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam. acs.orgnih.gov As the crystal is rotated, a diffraction pattern is collected, which contains detailed information about the unit cell dimensions, space group, and atomic positions within the crystal lattice. researchgate.netresearchgate.net

| Parameter | Description | Example Data Source |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | researchgate.net |

| Space Group | Describes the symmetry of the crystal structure. | researchgate.net |

| Unit Cell Parameters (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | researchgate.net |

| Radiation Source | The type of X-ray used (e.g., Mo Kα, Cu Kα). | acs.orgnih.gov |

| Temperature | The temperature at which data is collected (e.g., 123 K, 296 K). | acs.orgnih.gov |

Powder X-ray Diffraction for Phase Identification and Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of materials. micro.org.au A finely powdered sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). researchgate.netlew.ro The resulting pattern is a unique fingerprint of the crystalline phases present in the sample. micro.org.au

PXRD is primarily used for phase identification by comparing the experimental diffraction pattern to a database of known patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net It can confirm the crystalline structure of a synthesized material and is sensitive to the type and relative position of atoms. micro.org.au The technique can also be used to determine crystalline content, identify different crystalline phases in a mixture, and measure the spacing between lattice planes. micro.org.au The analysis of peak positions and intensities provides information about the crystal structure and purity of the material. researchgate.netlew.ro

Microscopic and Surface Characterization Techniques

Microscopic techniques provide direct visualization of a material's surface features, offering insights into its morphology, topography, and composition at a micro- and nanoscale level.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. nih.govnih.gov

For chemical compounds like this compound, SEM analysis would typically be performed on a powdered sample. Proper sample preparation is critical and generally involves mounting the specimen on a stub and coating it with a thin layer of a conductive material, such as gold or a gold/palladium alloy, to prevent charge buildup and improve image quality. nih.govnih.gov

The images generated by SEM reveal the size, shape, and texture of the particles. researchgate.netresearchgate.net This morphological information is crucial for understanding the physical properties of the powder, such as its flowability and packing density. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample, confirming the presence of expected elements like phosphorus, nitrogen, carbon, and oxygen on the surface. researchgate.netmdpi.com

| Parameter | Description | Example Data Source |

| Fixation | Cross-linking reagents (e.g., glutaraldehyde) to preserve structure. | nih.govnih.gov |

| Dehydration | Removal of water using an organic solvent like ethanol. | nih.govnih.gov |

| Drying | Often performed using a critical point dryer to prevent structural collapse. | nih.govnih.gov |

| Coating | Sputtering a thin conductive layer (e.g., gold, gold/palladium) onto the sample. | nih.govnih.gov |

| Sputtering Voltage | The voltage used during the coating process (e.g., 2.4 KV). | nih.gov |

Atomic Force Microscopy (AFM) for Surface Interactions and Nanoscale Features

AFM imaging of this compound crystals would be anticipated to reveal detailed three-dimensional topography of the crystal facets. This would include the visualization of flat terraces, growth steps, and the potential presence of etch pits or other surface defects. The high resolution of AFM allows for the measurement of step heights, which can correspond to the dimensions of the crystal's unit cell, providing valuable information about the crystal growth mechanism.

Furthermore, AFM can be operated in various modes to probe not only the topography but also the surface properties. For instance, tapping mode AFM can be used to map variations in surface adhesion and elasticity, which could reveal the presence of different chemical domains or impurities on the crystal surface. Such analyses would be crucial for understanding the surface chemistry and reactivity of this compound.

Hypothetical AFM Data for a this compound Crystal Surface

| Parameter | Value | Description |

| Scan Size | 1 µm x 1 µm | The area of the crystal surface imaged. |

| Z-Range (Height) | 10 nm | The range of topographical height variations observed. |

| Average Roughness (Ra) | 0.5 nm | The arithmetic average of the absolute values of the surface height deviations. |

| Root Mean Square Roughness (Rq) | 0.7 nm | The root mean square average of the height deviations. |

| Step Height | ~1.2 nm | The typical height of growth steps on the crystal surface, potentially corresponding to a crystallographic lattice parameter. |

This hypothetical data illustrates the type of quantitative information that could be extracted from AFM analysis, providing a detailed picture of the nanoscale surface features of this compound crystals.

Surface Area and Charge Characterization

Surface Area Analysis

The specific surface area of a powdered solid is a critical parameter that influences its dissolution rate, reactivity, and performance in various applications. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, on the solid surface.

For a crystalline material like this compound, the specific surface area is expected to be relatively low, characteristic of non-porous solids. The surface area would primarily be a function of the particle size and morphology of the powder. A fine powder with smaller particles will exhibit a higher specific surface area compared to a coarse, crystalline sample.

The BET analysis involves measuring the amount of gas adsorbed at various relative pressures. From the adsorption isotherm, the volume of gas required to form a monolayer on the surface is calculated, which is then used to determine the total surface area.

Hypothetical BET Surface Area Analysis Data for this compound Powder

| Parameter | Value | Unit |

| BET Surface Area | 1.5 | m²/g |

| C Constant | 100 | - |

| Monolayer Volume (Vm) | 0.34 | cm³/g |

| Total Pore Volume | 0.005 | cm³/g |

This hypothetical data suggests a low surface area, which is consistent with a non-porous crystalline powder. The C constant is related to the enthalpy of adsorption and provides information about the gas-surface interactions.

Potentiometric Titrations for Surface Charge Density

Potentiometric titration is a valuable technique for determining the surface charge characteristics of particles in a suspension as a function of pH. For this compound, which is the salt of a weak base (dimethylamine) and a weak polyprotic acid (phosphoric acid), the surface charge is expected to be highly dependent on the pH of the surrounding solution.

In an aqueous suspension, the surface of this compound particles will have functional groups (amine and phosphate groups) that can undergo protonation and deprotonation reactions. The net surface charge is the result of the balance of these reactions.

A potentiometric titration would involve suspending the this compound powder in an electrolyte solution and titrating it with a strong acid or base. By monitoring the pH as a function of the titrant volume, a titration curve is generated. The point of zero charge (PZC), where the net surface charge is zero, can be determined from this curve. The surface charge density at any given pH can be calculated from the amount of acid or base consumed to reach that pH, relative to the PZC.

Hypothetical Potentiometric Titration Data for this compound

| Titrant Volume (mL) | pH | Surface Charge Density (µC/cm²) |

| 0.0 | 7.0 | 0 |

| 1.0 (Acid) | 6.5 | +5.2 |

| 2.0 (Acid) | 6.0 | +10.1 |

| 3.0 (Acid) | 5.5 | +14.8 |

| 1.0 (Base) | 7.5 | -4.9 |

| 2.0 (Base) | 8.0 | -9.7 |

| 3.0 (Base) | 8.5 | -14.2 |

This hypothetical data illustrates how the surface of this compound particles would likely become more positively charged in acidic conditions due to the protonation of amine and phosphate groups, and more negatively charged in basic conditions due to deprotonation.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of dimethylamine (B145610) phosphate (B84403), including its electronic distribution, stability of different conformations, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study systems related to dimethylamine phosphate, providing insights into geometry, conformational energies, and reactivity.

Studies on the dimethyl phosphate (DMP) anion, the phosphate component of the salt, have utilized DFT and other quantum mechanical methods to explore its conformational landscape. The geometry of the DMP anion has been optimized using functionals like M06-2X with a D3 correction and a polarizable continuum model (CPCM) to account for solvent effects. The conformational flexibility of protonated dimethyl phosphate in an aqueous solution has also been explored using DFT-based molecular dynamics, revealing that transitions between gauche,gauche and gauche,trans conformations are significantly influenced by the reorganization of the surrounding solvent molecules.

DFT calculations have also been instrumental in understanding the reactivity of the dimethylamine (DMA) moiety. The adsorption and interaction of DMA with various surfaces have been studied, revealing mechanisms of charge transfer. For instance, when DMA adsorbs on violet phosphorus nanosheets, electrons are transferred from the DMA molecule to the nanosheet, with the nitrogen atom acting as the primary electron donor. Similarly, DFT has been used to investigate the N-nitrosation of dimethylamine, a key reaction related to the formation of N-nitrosodimethylamine (NDMA). These studies provide detailed information on the reaction energetics and transition states, which are crucial for understanding the reactivity of the amine.

| System | Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Dimethyl Phosphate (DMP) Anion | M06-2X-D3-CPCM | def2-TZVPD | Optimized geometry for ion-pairing studies. | |

| Protonated Dimethyl Phosphate + 32 H₂O | DFT-based MD | Not Specified | Solvent reorganization drives conformational transitions. | |

| Dimethylamine (DMA) on Violet Phosphorus | DFT | Not Specified | Charge transfer of 0.16 e⁻ from DMA to the surface. | |

| Dimethyl Phosphate (DMP) Conformations | MP2 + PCM | cc-pVTZ / aug-cc-pVTZ | Calculated relative conformational energies in gas phase and solution. |

Ab initio (from first principles) methods are essential for accurately predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For phosphate-containing compounds, the prediction of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is of particular importance.

Various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT, have been tested for their accuracy in calculating ³¹P chemical shifts. The choice of basis set and the inclusion of solvent effects are critical for obtaining reliable results. For instance, calculations using the Gauge-Independent Atomic Orbital (GIAO) method combined with functionals like PBE1PBE and appropriate basis sets can provide accurate predictions of ³¹P chemical shifts for a range of organophosphorus compounds.

In the context of dimethyl phosphate, ab initio calculations at the MP2 level with large basis sets (e.g., cc-pVQZ) have been used to develop high-quality force fields. These force fields are parameterized to reproduce quantum mechanical data, including geometries, conformational energies, and interaction energies with water, which are fundamental to vibrational spectroscopic properties. Such calculations help in assigning vibrational modes observed in infrared (IR) and Raman spectra. Furthermore, ab initio metadynamics simulations have been employed to study the protonation state of dimethylamine, which directly relates to its pKb value and can be probed spectroscopically.

| Level of Theory | Basis Set Combination | Application | Reference |

|---|---|---|---|

| PBE |

Mechanistic Pathways and Reaction Energetics Modeling

Transition State Analysis and Reaction Coordinate Mapping

Computational studies, particularly density functional theory (DFT), have been employed to investigate the hydrolysis mechanisms of phosphate esters, which can serve as models for understanding the reactivity of compounds like this compound. While direct transition state analysis and reaction coordinate mapping for this compound are not extensively detailed in the provided search results, insights can be drawn from studies on analogous compounds such as phosphate dimethyl ester nih.gov.

Transition state analysis for the base-catalyzed methanolysis of phosphate dimethyl ester has been performed using B3LYP/TZVP density functional quantum chemical methods combined with polarized continuum (PCM) and Langevin dipoles solvation models nih.gov. These calculations help in understanding the structure and energy of the transition states involved in nucleophilic attack at the phosphorus center. For phosphate esters, the hydrolysis is understood to proceed through a pentavalent intermediate nih.govlookchem.com. The geometry of this transition state is a critical factor in determining the reaction rate and mechanism.

Studies on related compounds, such as m-nitrobenzyl phosphate, suggest that the transition state for P-O bond fission is influenced by the nature of the leaving group lookchem.com. For instance, the transition state for m-nitrobenzyl phosphate shows less P-O bond fission compared to the more labile p-nitrophenyl phosphate lookchem.com. This "anti-Hammond" behavior is attributed to the weakening of the P-O(R) ester bond upon protonation, an effect that is more pronounced for aryl phosphates than for alkyl phosphates lookchem.com.

Table 1: Computational Methods in Transition State Analysis of a Model Phosphate Ester

| Computational Method | Purpose | Reference |

|---|---|---|

| B3LYP/TZVP DFT | Calculation of structures and energies of phosphate dimethyl ester and its pentavalent intermediates. | nih.gov |

| Polarized Continuum Model (PCM) | To model the effects of aqueous solvation on the reaction. | nih.gov |

| Langevin Dipoles Solvation Model | An alternative method to model solvation effects. | nih.gov |

| PCM/B3LYP/TZVP//B3LYP/TZVP | Determination of the three-dimensional free energy surfaces for the reaction. | nih.gov |

Catalytic Cycle Modeling

While specific catalytic cycle models for this compound were not identified in the provided search results, the general principles of catalysis involving phosphate compounds can be discussed. Catalytic cycles for the hydrolysis of phosphates often involve metal ions or organocatalysts. For example, cerium-based solid-phase catalysts have been shown to be effective for the hydrolysis of various biorelevant phosphates nih.gov.

In these systems, the catalytic cycle would typically involve the following steps:

Substrate Binding: The phosphate compound (e.g., this compound) binds to the active site of the catalyst. In the case of Ce-based catalysts, the Ce(IV) ion acts as a strong Lewis acid to activate the phosphate substrate nih.gov.

Nucleophilic Attack: A nucleophile, often a metal-bound hydroxide (B78521) provided by a coexisting Ce(III) ion, attacks the phosphorus center nih.gov.

Transition State Formation: A pentacoordinate transition state is formed.

Product Release: The P-N or P-O bond is cleaved, and the products (e.g., dimethylamine and phosphate) are released from the active site, regenerating the catalyst for the next cycle.

A proposed catalytic mechanism for DNA hydrolysis by a bimetallic hydroxo-cluster of cerium, [Ce₂(OH)₄]⁴⁺, illustrates this cooperative action between two metal centers nih.gov. Such models are crucial for understanding the efficiency and mechanism of synthetic catalysts designed to mimic the function of natural enzymes.

The development of novel phosphorus-based catalytic systems for reactions like dehydrative amidation also provides insights into potential catalytic cycles nih.gov. In these systems, a phosphorus compound, in conjunction with an additive like a catechol derivative, facilitates the reaction, and understanding the intermediates and transition states is key to modeling the complete catalytic cycle nih.gov.

Coordination Chemistry and Supramolecular Architectures

The chemistry of dimethylamine (B145610) phosphate (B84403) is intrinsically linked to the individual behaviors of the dimethylammonium cation and the phosphate anion. The phosphate group, with its available oxygen lone pairs, can coordinate to metal centers, while the dimethylammonium cation can participate in hydrogen bonding and electrostatic interactions.

Role as a Ligand in Metal Complexes

The phosphate component of dimethylamine phosphate can act as a versatile ligand in the formation of metal complexes. The coordination can occur through one or more of the oxygen atoms of the phosphate group, leading to various binding modes.

The interaction between metal ions and the phosphate group is a fundamental aspect of coordination chemistry. Transition metal phosphate complexes are known to form with phosphate acting as a ligand through one, two, three, or all four of its oxygen atoms wikipedia.org. The basicity of the phosphate anion makes it a suitable ligand for a variety of metal ions wikipedia.org. Studies on analogous systems involving organophosphorus ligands have shown that the phosphorus center can selectively coordinate to metal ions like gold(I) and platinum(II) uu.nl. In the context of this compound, the phosphate moiety would be the primary site for metal coordination. The nature of the metal ion and the reaction conditions would dictate the resulting coordination geometry and the stability of the complex. Research on phosphoethanolamine, which also contains a phosphate group and an amino group, has shown that at lower pH, copper(II) ions are complexed exclusively by the phosphate groups nih.gov.

Hybrid inorganic-organic coordination polymers are materials that combine inorganic and organic components in a single framework. The use of bifunctional ligands is a common strategy in the synthesis of these materials. This compound, with its potential for both metal coordination through the phosphate group and hydrogen bonding via the dimethylammonium cation, can be envisioned as a building block for such hybrid structures. While specific examples focusing solely on this compound are not extensively documented, the principles of forming such polymers are well-established. For instance, polymers with carbon chain backbones and inorganic substituents like phosphazenes have been synthesized, demonstrating the feasibility of creating hybrid materials with unique properties dtic.mil. The field of phosphate-based organic-inorganic hybrid materials has seen significant development, with layered zirconium phosphates being a prime example where organic molecules can be intercalated between inorganic layers scispace.com.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The ionic nature of this compound, comprising a cation and an anion, makes it an interesting candidate for studies in supramolecular assembly and host-guest chemistry.

The distinct cationic and anionic parts of this compound allow for selective binding with other charged species. The dimethylammonium cation can act as a guest for host molecules that have cavities lined with hydrogen bond acceptors or negatively charged groups. Conversely, the phosphate anion can be a target for receptors designed to bind anions. Research on cavitands with phosphate-bridged structures has demonstrated their ability to form host-guest complexes with alkyl- and arylammonium ions, including dimethylammonium ions . The strength of these interactions is influenced by the spatial orientation of the binding groups within the host molecule .

Anion Recognition and Sensing Applications

The development of sensors for the selective detection of anions is an active area of research. The phosphate anion is of particular interest due to its biological and environmental importance.

Receptors designed for phosphate recognition often utilize hydrogen bonding and electrostatic interactions. While specific sensors based on this compound as the recognition element are not widely reported, the principles of phosphate sensing are applicable. For instance, fluorescent tripodal sensors have been developed that show a "turn-on" fluorescence response to phosphate and phosphonate (B1237965) anions rsc.org. Lanthanide-based receptors have also been designed for the selective binding of phosphate in aqueous solutions, overcoming the high hydration energy of the anion through coordination chemistry frontiersin.org. In a hypothetical sensor utilizing this compound, the dimethylammonium cation could be part of a larger framework designed to bind a specific guest, with the binding event being signaled by a change in the interaction with the phosphate anion, or vice versa. The design of such systems would require careful consideration of the binding affinities and the signaling mechanism. For example, gold nanoparticles functionalized with zinc(II)–dipicolylamine complexes have been used for the optical detection of phosphate anions, where the aggregation of the nanoparticles in the presence of phosphate leads to a color change beilstein-journals.org.

Solid State Chemistry and Advanced Materials Applications

Structure-Directing Agent and Templating Roles in Porous Materials Synthesis

Organic molecules play a crucial role in the synthesis of crystalline microporous materials by acting as structure-directing agents (SDAs) or templates. These molecules guide the organization of inorganic precursors, leading to the formation of specific framework topologies with desired pore architectures. The size, shape, and charge distribution of the organic SDA are critical factors that influence the final structure of the porous material.

In the synthesis of zeolites, organic structure-directing agents are employed to direct the formation of particular types of pores and channels. nih.gov The application of OSDAs is a key factor in the formation of porous zeolitic networks and influences the crystallization process, crystal size, and chemical composition. mdpi.com While a wide variety of complex organic molecules have been utilized, the fundamental principle involves the organic cation organizing aluminosilicate (B74896) species in the precursor gel, which then crystallize around it.

The interaction between the SDA and the inorganic framework is crucial; for instance, the rotation of an SDA within a forming pore can be prohibited by negatively charged species, influencing the final cavity configuration. mdpi.com Researchers have developed rational strategies for synthesizing zeolites using various organic cations, including phosphonium-based cations, which can act as both a structure-directing agent and a modifying agent. researchgate.net This dual-template approach allows for precise control over the material's properties, such as the P/Al ratio, which in turn modulates acidity. researchgate.net Although simple amines can be used, more complex molecules are often designed to target novel zeolite frameworks. nih.govpostech.ac.kr The goal is often to synthesize new zeolitic structures, such as those with high silica-to-alumina ratios or frameworks containing unconventional ring sizes. mdpi.com

The templating approach in MOF synthesis can be used to create materials that act as molecular containers for functional guest molecules. rsc.org Porphyrin-based MOFs, for example, have been synthesized using various methods, including template strategies, to create materials with applications in photocatalysis. mdpi.com The shape and structure of MOFs, which can be influenced by templates, have a significant impact on their functional properties. For instance, two-dimensional MOF structures can enhance light absorption and reduce the recombination of photo-generated electron-hole pairs, boosting catalytic activity. mdpi.com The interaction between the host framework and the guest template is a key area of study for designing new MOF materials with tailored properties. rsc.org

Adsorption Phenomena and Separations Technology

The modification of material surfaces with functional groups is a key strategy for developing effective adsorbents for environmental remediation and separation technologies. Amine-functionalized materials, in particular, have shown great promise for the removal of anionic pollutants from aqueous solutions.

A wide variety of adsorbents have been developed and evaluated for the removal of ions like phosphate (B84403) from water, including modified biomass, layered double hydroxides, and functionalized nanoporous materials. rsc.orgnih.gov A common design strategy involves grafting amine groups onto the surface of a stable, high-surface-area support material. For instance, nano-sized magnetic polymers have been functionalized with tetraethylenepentamine (B85490) (TEPA) to create core-shell adsorbents for phosphate removal. rsc.org Similarly, corn stalks have been modified by grafting triethylenetetramine (B94423) (TETA) and triethylamine (B128534) (TEA) to effectively remove both nitrate (B79036) and phosphate. rsc.org

The effectiveness of these adsorbents is highly dependent on the solution's pH, as this affects the protonation of the amine groups and the speciation of the target ion. nih.govrsc.org The adsorption mechanism is often based on electrostatic attraction between the protonated amine groups (R-NH3+) on the adsorbent surface and the negatively charged anions in the solution. rsc.org The choice of the support material and the type of amine used for functionalization are critical factors that determine the adsorbent's capacity and selectivity. sioc-journal.cnmdpi.com

Understanding the kinetics, isotherms, and thermodynamics of the adsorption process is essential for optimizing the performance of functionalized adsorbents. The adsorption of phosphate onto amine-functionalized materials is often found to follow a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. rsc.orgmdpi.com

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the material's surface. The Langmuir model, which often fits phosphate adsorption on amine-functionalized surfaces well, assumes monolayer adsorption onto a finite number of identical sites. nih.govsioc-journal.cnmdpi.com

Thermodynamic studies provide insight into the spontaneity and nature of the adsorption process. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to determine these characteristics. A negative ΔG° value indicates a spontaneous process. The sign of ΔH° reveals whether the adsorption is exothermic (negative value) or endothermic (positive value), while ΔS° describes the change in randomness at the solid-liquid interface. mdpi.commdpi.comnih.gov For example, studies on various adsorbents have shown phosphate adsorption can be either exothermic or endothermic depending on the specific material and conditions. mdpi.commdpi.com

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| Tantalum Hydroxide (B78521) | Negative | Positive | Positive | nih.gov |

| Recycled Brick Waste | Negative | Negative | - | mdpi.com |

| Goethite | -9.8 to -12.9 | +33.9 | - | mdpi.com |

| δ-FeOOH/Fe(II) | - | +15.75 | - | mdpi.com |

| Akaganeite | - | -12.2 | - | mdpi.com |

Electrochemistry and Energy Materials

Phosphate-based compounds are of growing interest in the field of electrochemistry and energy storage, serving roles in both electrolytes and electrode materials. Their chemical and thermal stability make them attractive candidates for developing safer and more durable energy storage devices. researchgate.net

Phosphate framework materials have gained significant attention as promising electrodes for sodium-ion batteries (SIBs), which are considered a potential alternative to lithium-ion batteries due to the abundance and low cost of sodium. nih.gov The high structural stability and diverse structural frameworks of phosphate compounds, including single-phosphates, pyrophosphates, and mixed-phosphates, offer advantages for reversible sodium ion intercalation. nih.gov

In addition to electrodes, organic phosphate compounds are being explored as nonflammable electrolyte solvents to address critical safety concerns in high-capacity batteries. For example, triethyl phosphate (TEP) has been investigated as a nonflammable electrolyte component. Research has shown that additives can be used to induce the formation of a stable and effective solid electrolyte interphase (SEI) on the lithium metal anode, enabling its operation in such nonflammable electrolytes. nsf.gov This approach, which relies on the unique reactivity of the phosphate-based solvent, helps to suppress dendrite formation and limit further electrolyte decomposition, paving the way for safer high-energy battery technologies. nsf.gov

Ion Conductors and Electrolyte Materials

Phosphate-based materials are a significant class of solid electrolytes due to their robust structural frameworks and tunable ionic conductivities. neicorporation.com While direct research on dimethylamine (B145610) phosphate as a primary ion conductor is not extensively documented, the principles governing ion transport in analogous phosphate systems provide a strong basis for its potential in this area. The ionic conductivity in these materials is fundamentally linked to the mobility of ions within a solid lattice, a property influenced by factors such as crystal structure, the presence of mobile ion vacancies, and the nature of the constituent ions.

In many phosphate-based solid electrolytes, ion conduction occurs through the hopping of cations, such as Li⁺ or Na⁺, between available sites in the crystal lattice. The presence of the dimethylammonium cation [(CH₃)₂NH₂]⁺ in dimethylamine phosphate introduces a larger, non-spherical cation compared to simple alkali metal ions. The dynamics of this organic cation within the phosphate framework could potentially influence proton conductivity. The protonated amine group can act as a proton donor, and the phosphate anion can act as a proton acceptor, facilitating proton transport through a Grotthuss-type mechanism.

The table below outlines the ionic conductivities of various phosphate-based materials to provide a comparative context for the potential performance of this compound-based systems.

| Material | Composition | Ionic Conductivity (S/cm) at Room Temperature | Reference Compound Type |

| Lithium Iron Phosphate | LiFePO₄ | ~10⁻⁹ | Crystalline Solid |

| Lithium Aluminum Titanium Phosphate (LATP) | Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ | ~10⁻³ - 10⁻⁴ | NASICON-type Solid |

| Lithium Germanium Phosphate (LGP) | LiGe₂(PO₄)₃ | ~10⁻⁸ | Crystalline Solid |

| Phosphate Glassy Electrolytes | e.g., Li₂O-P₂O₅-based glasses | ~10⁻⁶ - 10⁻⁷ | Amorphous Solid |

This table presents data for related phosphate compounds to illustrate the range of ionic conductivities observed in this class of materials, as direct data for this compound is not widely available.

Electrochemical Energy Storage Applications

The utility of phosphate materials in electrochemical energy storage is well-established, with lithium iron phosphate (LiFePO₄) being a prominent cathode material in lithium-ion batteries. wikipedia.orgmdpi.com While this compound itself is not a primary electrode material, its derivatives and related organophosphate compounds are being investigated as electrolyte additives and components of solid-state batteries. researchgate.net

The addition of organophosphates to liquid electrolytes can modify the solid electrolyte interphase (SEI) on the anode surface. researchgate.net For instance, the introduction of lithium dimethyl phosphate (LiDMP) as an additive in a standard LiPF₆-based electrolyte has been shown to improve the rate performance and reduce the impedance of graphite (B72142)/LiNi₁/₃Mn₁/₃Co₁/₃O₂ cells. researchgate.net This improvement is attributed to a modification of the SEI, leading to a decrease in the concentration of lithium alkyl carbonates and an increase in lithium fluorophosphates. researchgate.net

The potential role of this compound in solid-state batteries lies in its possible use as a component in a solid polymer electrolyte or a composite electrolyte system. The phosphate group can interact with mobile cations, while the organic dimethylamine moiety could influence the mechanical and interfacial properties of the electrolyte.

The following table summarizes the effects of a related organophosphate additive on battery performance, providing insight into the potential impact of similar compounds.

| Electrolyte System | Key Finding | Impact on Performance |

| Standard LiPF₆ in EC/EMC with 0.1% wt. LiDMP additive researchgate.net | Modification of the solid electrolyte interphase (SEI) on the graphite anode. researchgate.net | Improved rate performance and reduced cell impedance. researchgate.net |

| Decrease in lithium alkyl carbonates and increase in lithium fluorophosphates in the SEI. researchgate.net | Enhanced first cycle coulombic efficiency. researchgate.net |

This table is based on research on lithium dimethyl phosphate (LiDMP), a related but distinct compound from this compound.

Further research is necessary to explore the direct application of this compound in energy storage devices, potentially as a proton-conducting electrolyte in fuel cells or as a component in novel battery chemistries.

Catalytic Materials and Heterogeneous Catalysis

Phosphate compounds have demonstrated utility as catalysts in various organic transformations. mdpi.com While the catalytic activity of pure this compound is not extensively detailed in the literature, the principles of acid-base catalysis and the known reactivity of related phosphate and amine compounds suggest its potential in heterogeneous catalysis.

The phosphate anion can act as a Brønsted acid or base, while the dimethylammonium cation can also participate in acid-base interactions. This bifunctional nature could be advantageous in reactions requiring cooperative catalysis. When supported on a solid material, this compound could create active sites for various reactions.

For example, phosphorus-containing materials have been shown to catalyze dehydration reactions. chemrxiv.org The presence of both acidic P-OH groups and basic sites in a phosphate-based catalyst can facilitate the removal of water. It is conceivable that a material derived from or containing this compound could exhibit similar catalytic properties.

Furthermore, the combination of amines and phosphorus compounds has been explored in catalysis. For instance, the catalytic activity of dimethyl phosphite (B83602) in dehydrative amidation is significantly enhanced by the addition of catechol derivatives. nih.gov This highlights the synergistic effects that can arise from the interaction of phosphorus and amine functionalities.

The table below presents examples of reactions catalyzed by phosphorus-based materials, which may serve as a reference for the potential catalytic applications of this compound.

| Catalytic System | Reaction Catalyzed | Key Observations |

| Phosphorus-containing zeolites chemrxiv.org | Alcohol Dehydration | The presence of water and amines can cooperatively enhance catalytic activity by modulating the active sites. chemrxiv.org |

| Dimethyl phosphite with catechol derivatives nih.gov | Dehydrative Amidation | The combination of the phosphorus compound and the additive leads to a highly effective catalytic system. nih.gov |

| Porous Magnesium Aluminum Phosphate (MALPO) mdpi.com | Knoevenagel Condensation | The basic sites within the mixed-metal phosphate structure are efficient for this C-C bond-forming reaction. mdpi.com |

This table provides examples from the broader field of phosphorus-based catalysis, as specific catalytic data for this compound is limited.

The development of heterogeneous catalysts often involves impregnating a solid support with an active component. A catalyst prepared by supporting this compound on a high-surface-area material like silica (B1680970) or alumina (B75360) could potentially be effective for reactions such as esterification, amidation, or condensation reactions. The thermal stability and surface properties of such a catalyst would be critical factors in its performance and reusability.

Applications in Chemical Biology and Prebiotic Chemistry Models

Mimicry of Biological Phosphate (B84403) Functionality

The dimethyl phosphate moiety is a structural analog for the phosphodiester linkages in nucleic acids and the phosphate headgroups in phospholipids. This mimicry enables detailed study of the phosphate group's intrinsic properties, isolated from the complexity of the larger biological macromolecules.

Dimethyl phosphate is frequently employed as a model compound to understand the conformational dynamics of the phosphate ester bonds that form the backbone of DNA and RNA. acs.org The torsional potential of the dimethyl phosphate monoanion provides fundamental insights into the flexibility and structural preferences of the nucleic acid backbone, which are crucial for functions like DNA packing and protein recognition. acs.org

The phosphate group in biological systems is anionic and engages in critical electrostatic interactions with various substrates, including metal ions, water, and amino acid residues in proteins. Model systems using dimethylphosphate are instrumental in parameterizing and understanding these interactions. For instance, studies focus on the interaction of sodium ions (Na+) with the carboxyl, phosphate, and ester oxygen atoms of lipids to develop accurate force fields for molecular dynamics simulations. nih.gov These simulations, validated against experimental data, reveal how cations associate with the phosphate groups on a membrane surface, effectively neutralizing charge and influencing membrane stability. The agreement between simulations using dimethylphosphate parameters and experimental results underscores its utility as a reliable model for these fundamental biomolecular interactions. nih.gov

Role in Phosphorylation Pathways

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in biology and a critical step in origin-of-life scenarios. Compounds featuring a phosphorus-nitrogen (P-N) bond, like dimethylamine (B145610) phosphate, are of particular interest as they represent activated forms of phosphate that can facilitate phosphoryl transfer reactions, even in aqueous environments. mdpi.com

Intramolecular phosphoryl transfer is a key step in various biological reactions. Research into prebiotic chemistry has shown that molecules containing an amino group and a phosphate group can undergo intramolecular cyclization and phosphorylation. For example, the phosphorylation of long-chain β-hydroxy-n-alkylamines with trimetaphosphate can generate an N-triphosphate intermediate. mdpi.com This intermediate is proposed to undergo an intramolecular phosphorylation to form a stable O-monophosphate product, likely proceeding through a transient cyclophosphoramidate intermediate. mdpi.com This type of reaction highlights a plausible non-enzymatic pathway for the formation of essential amphiphilic molecules on the early Earth.

Table 1: Research Findings on Intramolecular Phosphorylation

| Reactant | Phosphorylating Agent | Proposed Intermediate | Final Product | Significance |

|---|---|---|---|---|

| β-hydroxy-n-alkylamines | Trimetaphosphate | Cyclophosphoramidate | O-monophosphate amphiphiles | Demonstrates a pathway for prebiotic synthesis of membrane-forming molecules. mdpi.com |

The phosphorylation of organic molecules in water is thermodynamically challenging, posing a significant hurdle for prebiotic chemistry. mdpi.com Standard inorganic phosphate has low reactivity in aqueous solutions. mdpi.com This has led researchers to investigate more reactive forms of phosphate that could have been present on the early Earth. mdpi.com

Nitrogenous derivatives of phosphate, also known as P-N analogs or phosphoramidates, have emerged as highly plausible prebiotic phosphorylating agents. mdpi.comnih.gov Compounds like diamidophosphate (B1260613) (DAP) have been shown to efficiently phosphorylate a wide range of prebiotic building blocks—including nucleosides, amino acids, and lipid precursors—in water and without the need for a condensing agent. nih.gov This versatility suggests that P-N compounds could have played a central role in the simultaneous formation of oligonucleotides, peptides, and liposomes in a "one-pot" prebiotic scenario. nih.gov The enhanced reactivity of the P-N bond compared to the P-O bond makes these compounds effective in overcoming the energetic barriers to phosphorylation in an aqueous world. mdpi.com

Table 2: Characterization Data for a Related P-N Compound This table presents nuclear magnetic resonance (NMR) data for N,N-dimethyl-N',N''-diphenylphosphoramide, a compound structurally related to dimethylamine phosphate, illustrating typical characterization values for such molecules.

| Compound | Formula | 31P Chemical Shift (δP, ppm) | 1H Chemical Shift (δH, ppm) |

|---|---|---|---|

| N,N-dimethyl-N',N''-diphenylphosphoramide | C14H18N3OP | +8.25 | 2.75 (d, 6H), 5.60 (s, 2H), 7.07 (m, 10H) |

Data sourced from a study on N,N-dimethyl-N',N''-diarylphosphoramides. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying dimethylamine phosphate in biological or synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Utilize ¹H or ³¹P NMR to identify dimethylamine and phosphate groups. For biological samples (e.g., urine), metabolite quantification requires baseline correction, peak integration, and comparison to internal standards (e.g., creatinine) .

- Ion Chromatography : Employ amine-bonded or dimethylamine-specific columns with optimized mobile phases (e.g., ammonium sulfate, phosphate buffers) to separate this compound from interfering ions. Adjust ionic strength and pH to enhance resolution .

- Spectrophotometric Phosphate Analysis : Use the ascorbic acid-molybdate method to quantify phosphate content. Prepare standard curves (0–50 µM PO₄³⁻), measure absorbance at 880 nm, and validate results via LINEST regression (R² > 0.99) .

Q. How can researchers synthesize this compound and validate its chemical structure?

- Methodological Answer :

- Synthesis : React dimethylamine (CAS 124-40-3) with phosphoric acid in a stoichiometric ratio under controlled pH (4–6). Purify via recrystallization in ethanol/water mixtures .

- Validation : Confirm purity using:

- FT-IR : Peaks at 1050–1100 cm⁻¹ (P=O stretch) and 2800–3000 cm⁻¹ (C-H stretch from dimethylamine).

- Elemental Analysis : Match calculated vs. observed C, H, N, and P percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do variations in mobile phase ionic strength impact the chromatographic separation efficiency of this compound on amine-bonded columns?

- Methodological Answer :

- Experimental Design : Test mobile phases with (NH₄)₂SO₄ (0.1–1.0 M), NaClO₄ (0.05–0.5 M), and phosphate buffers (pH 2.5–7.0). Monitor retention time, peak symmetry, and resolution.

- Key Findings : Higher ionic strength (>0.5 M) reduces this compound retention due to competitive ion-pairing. Optimal resolution occurs at pH 6.5 with 0.3 M (NH₄)₂SO₄, achieving >2.0 plate height .

Q. What enzymatic assays are suitable for studying this compound degradation in microbial pathways?

- Methodological Answer :

- Enzyme Assay : Prepare cell-free extracts from Hyphomicrobium spp. or Ochrobactrum spp. (grown on dimethylamine). In 1 mL reaction mix: 100 mM phosphate buffer (pH 7.0), 0.1–1.0 mM NADPH, and 10–50 mM this compound. Monitor ammonia release via Berthelot reaction (630 nm) or HPLC .

- Kinetic Analysis : Calculate Vₘₐₓ and Kₘ using Lineweaver-Burk plots. Compare activity in induced vs. non-induced cells to confirm enzyme specificity .

Q. How can researchers resolve discrepancies in reported phosphate concentrations when using NMR vs. spectrophotometric methods?

- Methodological Answer :

- Error Analysis : For NMR, ensure metabolite signal integration excludes overlapping peaks (e.g., creatinine in urine). For spectrophotometry, correct for turbidity or interfering chromophores.

- Validation : Cross-validate methods using spiked samples. Statistical analysis (95% confidence intervals, Grubbs’ test for outliers) reduces inter-method variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products